molecular formula C18H17N3OS B4855392 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 667435-78-1

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B4855392
CAS RN: 667435-78-1
M. Wt: 323.4 g/mol
InChI Key: ASWGWQDQGKJMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide, also known as PBT, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood. However, studies have shown that 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide inhibits the activity of certain enzymes involved in inflammation and cancer development. 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide inhibits the activity of certain enzymes involved in inflammation and cancer development. 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential drug delivery system for diseases of the central nervous system. Another advantage is its anti-inflammatory and anti-cancer properties, making it a potential treatment for these diseases. However, one limitation is the lack of understanding of the mechanism of action of 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide. One direction is to further investigate its potential use as a drug delivery system for diseases of the central nervous system. Another direction is to study its potential use as a herbicide in agriculture. Additionally, more research is needed to fully understand the mechanism of action of 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide and optimize its use in lab experiments.

Scientific Research Applications

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been studied for its potential applications in various fields. In medicine, 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been investigated for its potential use as a herbicide. In material science, 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been studied for its potential use in the development of organic electronics.

properties

IUPAC Name

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-16(13-7-10-14-8-3-1-4-9-14)19-18-21-20-17(23-18)15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWGWQDQGKJMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225391
Record name N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide

CAS RN

667435-78-1
Record name N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzenebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667435-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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